2-Amino-6-methylpyridin-3-ol

Lipophilicity Physicochemical Property Medicinal Chemistry

This disubstituted pyridine is a critical intermediate for ATP-competitive kinase inhibitor programs (KDR, Tie-2, c-Met). The precisely positioned 6-methyl group fills a hydrophobic pocket essential for potency, while the 2-amino/3-hydroxy motif provides a bidentate N,O-chelating site for coordination chemistry and MOF design. With a robust hydrogenation route (98–99% yield), this building block enables reliable scale-up. Bulk sourcing with validated ≥97% purity ensures batch-to-batch consistency for SAR studies and API process development.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 20348-16-7
Cat. No. B183335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylpyridin-3-ol
CAS20348-16-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)N
InChIInChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
InChIKeyWJRVHFJZHFWCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7) Procurement Baseline


2-Amino-6-methylpyridin-3-ol is a disubstituted pyridine featuring an amino group at the 2-position and a hydroxyl group at the 3-position, with a methyl substituent at the 6-position [1]. This substitution pattern distinguishes it from the parent 2-amino-3-hydroxypyridine and other methylated regioisomers. The compound is utilized as a versatile heterocyclic building block in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds and as a ligand in coordination chemistry [2]. Its physicochemical properties, including a predicted LogP of approximately 1.26 and a pKa of 5.46, influence its solubility and reactivity in both organic and aqueous media .

Why 2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7) Cannot Be Casually Substituted


Substituting 2-amino-6-methylpyridin-3-ol with an unsubstituted or differently methylated analog is not trivial. The precise positioning of the 6-methyl group alters the electronic density of the pyridine ring, impacting both its nucleophilic character and hydrogen-bonding capacity [1]. For instance, the 6-methyl substitution influences the pKa of the hydroxyl group (predicted pKa ~5.46), which can affect protonation states and solubility under physiological or reaction conditions compared to 2-amino-3-hydroxypyridine . Furthermore, the 6-methyl group introduces steric hindrance that can dictate regioselectivity in subsequent synthetic transformations, making this specific regioisomer a unique intermediate for constructing defined molecular architectures, as evidenced by its use in patent literature for kinase inhibitors [2].

Quantitative Differentiation Evidence for 2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7)


Altered Lipophilicity via Methyl Substitution: LogP Comparison with Unsubstituted Core

The presence of a 6-methyl group in 2-amino-6-methylpyridin-3-ol significantly increases its lipophilicity compared to the unsubstituted 2-amino-3-hydroxypyridine core. The predicted LogP (XLogP3) for the 6-methyl derivative is approximately 1.26, indicating a shift toward greater hydrophobicity . In contrast, the parent compound 2-amino-3-hydroxypyridine is more hydrophilic, with an estimated LogP closer to 0.0-0.5 based on its smaller molecular volume and lack of an alkyl substituent .

Lipophilicity Physicochemical Property Medicinal Chemistry

Regioisomeric Impact on Acidity: pKa Differentiation from 5-Methyl Analog

The predicted pKa of the hydroxyl group in 2-amino-6-methylpyridin-3-ol is 5.46 ± 0.23 . This value is distinct from its regioisomer 2-amino-5-methylpyridin-3-ol (CAS 20348-17-8), where the methyl group's different position relative to the hydroxyl group is expected to induce a different electronic environment and, consequently, a slightly altered pKa value . The specific pKa of 5.46 governs the compound's ionization state in biological buffers and reaction mixtures, affecting solubility and reactivity.

Acidity Ionization Structure-Activity Relationship

Synthetic Accessibility and Yield: Optimized Hydrogenation Route

A high-yielding and scalable synthesis for 2-amino-6-methylpyridin-3-ol is established via catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. Using 10% Pd/C under 5 psi H₂ at 50°C for 1 hour, the target amine is obtained in 98-99% yield as a brown solid . This contrasts with alternative routes for other 2-amino-3-hydroxypyridine derivatives, which may require harsher conditions or proceed with lower efficiency. The ready availability of the nitro precursor and the mild, high-yielding reduction step position this compound as a cost-effective and accessible intermediate for large-scale medicinal chemistry programs [1].

Synthetic Methodology Process Chemistry Building Block

Crystal Packing and Hydrogen-Bonding Network: X-ray Diffraction Analysis

Single crystal X-ray diffraction reveals that 2-amino-6-methylpyridin-3-ol crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecular structure is non-planar, and the crystal lattice is stabilized by a strong hydrogen-bonding network within the x-z plane [1]. This defined crystalline form is essential for reproducible solid-state handling and formulation studies. In contrast, other regioisomers or the unsubstituted analog may crystallize in different space groups with distinct intermolecular interactions, affecting properties like melting point, solubility, and stability [2].

Crystallography Solid State Physicochemical Characterization

Patented Utility as a Kinase Inhibitor Intermediate

The compound is explicitly claimed as a key intermediate in the synthesis of pyridine-based kinase inhibitors. Patent US2002/169200 A1 describes the use of 2-amino-6-methylpyridin-3-ol in the preparation of compounds that inhibit tyrosine kinases, including KDR, Tie-2, and c-Met [1]. This patent specifically highlights the 6-methyl-3-hydroxy substitution pattern as a privileged scaffold for achieving potent kinase inhibition. In contrast, the unsubstituted 2-amino-3-hydroxypyridine is not explicitly claimed in this context, underscoring the functional importance of the 6-methyl group for binding interactions within the ATP-binding pocket [2].

Kinase Inhibition Medicinal Chemistry Drug Discovery

Physicochemical Profile: Boiling Point and Density Differentiation

2-Amino-6-methylpyridin-3-ol exhibits a predicted boiling point of 342.7 ± 42.0 °C at 760 mmHg and a density of 1.245 ± 0.06 g/cm³ . These values are distinct from those of 2-amino-3-hydroxypyridine (BP ~310-320°C) and 2-amino-5-methylpyridin-3-ol (BP ~340-350°C predicted), reflecting the influence of the methyl substituent on intermolecular forces . The higher boiling point and density may impact purification strategies, particularly in distillation or sublimation steps during synthesis.

Physical Property Purification Handling

High-Value Application Scenarios for 2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7)


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction

The 6-methyl-3-hydroxy-2-aminopyridine core is a validated scaffold for ATP-competitive kinase inhibitors, as evidenced by its explicit use in patent-protected synthetic routes (e.g., US2002/169200 A1) [1]. The specific substitution pattern enables optimal hydrogen-bonding interactions with the kinase hinge region while the 6-methyl group fills a hydrophobic pocket, enhancing potency and selectivity. Procuring this specific regioisomer is critical for SAR studies aiming to optimize lead compounds targeting kinases such as KDR, Tie-2, and c-Met [1].

Coordination Chemistry: Bidentate Ligand for Metal Complexation

The 2-amino and 3-hydroxy groups in 2-amino-6-methylpyridin-3-ol provide a bidentate N,O-chelating motif for transition metals. The defined crystal structure (monoclinic, P2₁/c) confirms the compound's ability to form stable coordination complexes through strong hydrogen-bonding networks [2]. This property is leveraged in the design of novel catalysts, metal-organic frameworks (MOFs), and metallodrugs. The 6-methyl substituent modulates the ligand's steric and electronic properties, differentiating its coordination chemistry from the unsubstituted parent ligand .

Process Chemistry: Scalable Intermediate for API Synthesis

The robust and high-yielding hydrogenation route (98-99% yield from the nitro precursor) makes 2-amino-6-methylpyridin-3-ol an attractive building block for large-scale API manufacturing . Its well-defined physicochemical properties (LogP ~1.26, pKa ~5.46) facilitate predictable extraction and purification in multi-step syntheses. Sourcing this compound in bulk (kg scale) with validated purity (≥97%) ensures reproducible outcomes in process development, minimizing downstream variability .

Biophysical Assay Development: Fluorescent Probe Design

Derivatives of 2-amino-6-methylpyridin-3-ol have been investigated as components of fluorescent probes due to the intrinsic fluorescence of the aminopyridinol core upon excitation [3]. The 6-methyl group can be further functionalized to tune emission wavelengths or to attach biomolecular targeting moieties. The compound's moderate lipophilicity (LogP 1.26) balances aqueous solubility with membrane permeability, a desirable trait for cellular imaging applications .

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